4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is a complex organic compound belonging to the class of triazole derivatives. These compounds are characterized by their five-membered aromatic ring containing three nitrogen atoms. The specific structure of this compound includes a fluorophenyl group and a phenoxyethyl side chain, which contribute to its unique chemical properties and potential applications in various fields.
This compound can be synthesized through various chemical methods, often involving the reaction of hydrazine derivatives with suitable esters or amides. The synthesis typically requires controlled conditions to optimize yield and purity.
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is classified under heterocyclic compounds, specifically as a substituted triazole. Its structural features allow it to participate in diverse chemical reactions and biological activities.
The synthesis of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one generally involves the cyclization of hydrazine derivatives with appropriate precursors such as esters or amides. A common synthetic route includes:
The synthesis often requires precise temperature control and may utilize catalysts to enhance reaction rates and yields. For industrial production, continuous processes may be employed to maximize efficiency.
The molecular structure of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one can be described using its IUPAC name and InChI representation:
InChI=1S/C17H17FN3O2/c1-14-18-19(12-13-22-16-10-6-3-7-11-16)17(21)20(14)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3The compound's molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms.
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is known to undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its reactivity for further applications in research and industry.
The mechanism of action for 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors involved in biochemical pathways, leading to observed biological effects such as antimicrobial or antifungal activities. Detailed studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.
The physical properties of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one include:
The chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties would typically be determined through experimental methods.
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one has several potential applications:
This compound represents a valuable target for further research due to its unique structure and potential applications across multiple scientific disciplines.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1